3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole
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Overview
Description
3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole typically involves the reaction of 3,4,4-trifluoro-3-butenyl sulfide with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,4,4-trifluoro-3-butenyl) acetate: A compound with similar structural features but different functional groups.
ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate: Another compound with a similar backbone but different substituents.
Uniqueness
3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the trifluorobutenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3S/c7-4(5(8)9)1-2-13-6-10-3-11-12-6/h3H,1-2H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHPWHOQYUZHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCC(=C(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326572 |
Source
|
Record name | 5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820279 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
343374-88-9 |
Source
|
Record name | 5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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